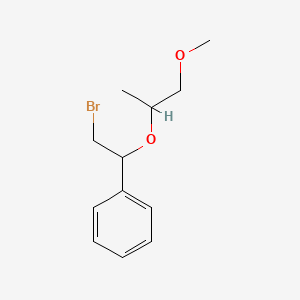

(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene

描述

(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with an ethyl group. The ethyl group is further substituted with a bromine atom and an ether moiety (1-methoxypropan-2-yl)oxy.

属性

分子式 |

C12H17BrO2 |

|---|---|

分子量 |

273.17 g/mol |

IUPAC 名称 |

[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |

InChI |

InChI=1S/C12H17BrO2/c1-10(9-14-2)15-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

InChI 键 |

FVCBDYDOACKCTG-UHFFFAOYSA-N |

规范 SMILES |

CC(COC)OC(CBr)C1=CC=CC=C1 |

产品来源 |

United States |

准备方法

Starting Materials and General Strategy

The synthesis generally starts from readily available precursors such as benzyl alcohol derivatives or substituted benzenes and 1-bromo-2-propanol or related alcohols. The key transformations involve:

- Bromination : Introduction of bromine atoms on the ethyl side chain or aromatic ring via electrophilic bromination or substitution reactions.

- Etherification : Formation of the ether linkage between the brominated ethyl intermediate and the methoxypropan-2-yl group.

Typical Synthetic Route

A representative synthetic pathway includes the following steps:

Bromination of 1-bromo-2-propanol

- Bromine (Br2) is reacted with 1-bromo-2-propanol in an inert solvent such as dichloromethane (CH2Cl2) under controlled temperature to yield 2-bromo-1-(bromomethyl)propan-2-ol or related brominated intermediates.

- Reaction conditions often require cooling and inert atmosphere to prevent side reactions and optimize yield.

Etherification with Benzene Derivative

- The brominated intermediate undergoes nucleophilic substitution with benzene or substituted benzene derivatives (e.g., chlorobenzene) in the presence of a base such as potassium carbonate (K2CO3).

- Solvents like dimethylformamide (DMF) are preferred to facilitate the reaction.

- This step forms the ether bond linking the methoxypropan-2-yl group to the benzene ring through the brominated ethyl chain.

-

- The crude product is purified using column chromatography or recrystallization to obtain the target compound with high purity.

Alternative and Advanced Methods

- Use of Catalysts and Phase Transfer Agents : Some protocols employ catalysts or phase transfer agents to improve reaction rates and selectivity.

- Continuous Flow Synthesis : Industrial scale-up may utilize continuous flow reactors for better control over reaction parameters and scalability.

- Bromination Variants : Bromination can be performed using bromine in fluorous multiphase systems or bromine adsorbed on solid supports (e.g., graphite) to influence stereoselectivity and regioselectivity.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Br2, 0 °C, inert atmosphere | Dichloromethane | 85-95 | Controlled addition to avoid side reactions |

| 2 | Etherification | Brominated intermediate + benzene derivative + K2CO3 | DMF | 80-90 | Base-promoted nucleophilic substitution |

| 3 | Purification | Column chromatography or recrystallization | Various | - | Ensures high purity for research use |

Summary Table of Physicochemical Properties (For Reference)

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrO2 |

| Molecular Weight | Approx. 278.16 g/mol |

| IUPAC Name | This compound |

| Typical Purity | >95% (after purification) |

化学反应分析

Types of Reactions: (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

科学研究应用

Chemistry: In chemistry, (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new organic compounds and materials.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for various chemical processes.

作用机制

The mechanism of action of (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state and promotes the reaction.

相似化合物的比较

Key Observations :

- The sulfonyl analog replaces the ether group with a sulfonyl moiety, significantly increasing electron-withdrawing effects and altering reactivity in substitution reactions .

- Ethyl/methyl-substituted analogs (e.g., 4-Bromo-2-ethoxy-1-methylbenzene) exhibit steric hindrance differences due to smaller substituents, which may affect reaction kinetics .

Key Observations :

- The target compound’s synthesis likely involves etherification (e.g., Williamson synthesis) to introduce the 1-methoxypropan-2-yloxy group, contrasting with sulfonyl group installation via sulfonation in .

- Purification methods such as flash column chromatography (FCC) are critical for isolating brominated ethers, as seen in .

2.3. Spectroscopic Properties

Comparative NMR and HRMS data for analogs:

NMR Data :

Key Observations :

- The sulfonyl analog shows downfield shifts for aromatic protons (δ 7.65–7.51) due to electron-withdrawing effects, whereas the target compound’s ether group would likely cause upfield shifts for adjacent protons.

- Methoxy groups (δ 3.80–3.85 in ) are consistent across analogs, but the 1-methoxypropan-2-yloxy group in the target compound may split into multiple peaks due to chiral centers.

HRMS Data :

- Sulfonyl analog : Calculated [M+Na]+ = 376.9817; Observed = 376.9819 (Δ = 0.0002).

- Target compound (inferred): Expected [M+Na]+ ≈ 320–340 (depending on exact formula).

2.4. Reactivity and Stability

- Leaving Group Efficiency : Bromine in the target compound is less activated compared to the sulfonyl analog , where the sulfonyl group stabilizes the transition state in substitution reactions.

- Electron Effects : Fluorine in the 2-fluoro analog increases ring electron deficiency, enhancing electrophilic substitution resistance.

生物活性

(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene, a brominated organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

The molecular formula of this compound is C12H16BrO2, with a molecular weight of 288.16 g/mol. The compound features a bromine atom, a methoxy group, and an ethoxy group attached to a benzene ring, which contribute to its unique reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrO2 |

| Molecular Weight | 288.16 g/mol |

| IUPAC Name | 1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |

| InChI Key | AHOLLJAGCGEJNB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. A common approach includes:

- Bromination : A precursor compound undergoes bromination to introduce the bromine atom.

- Substitution Reaction : The methoxypropan-2-yl group is introduced through nucleophilic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

Anticancer Properties : Preliminary studies suggest that brominated compounds can interfere with cancer cell proliferation. For instance, brominated phenols have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve:

- Electrophilic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions, modifying target biomolecules.

- Hydrogen Bonding : The methoxy group may engage in hydrogen bonding with various enzymes or receptors, potentially modulating their activity.

Case Studies

Several studies have explored the biological effects of brominated compounds:

- Study on Cytotoxicity : A study demonstrated that brominated phenolic compounds exhibited significant cytotoxicity against human breast cancer cells (MCF7). The IC50 values ranged from 10 to 30 µM depending on the compound structure .

- Inflammation Model : In an animal model of inflammation, administration of a similar brominated compound reduced paw edema significantly compared to control groups, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct advantages:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-(2-methoxypropan-2-yloxy)benzene | Lacks additional bromine; less reactive | Moderate anticancer activity |

| 4-Bromophenyl methyl sulfone | Contains sulfone group; different reactivity | Limited anti-inflammatory effects |

| (2-Bromoethyl)-4-fluorobenzene | Lacks methoxy group; more polar | Lower cytotoxicity |

The presence of both the bromine and methoxy groups in this compound enhances its reactivity and potential for diverse biological interactions.

常见问题

Q. What are the standard synthetic routes for preparing (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Etherification : Introducing the 1-methoxypropan-2-yloxy group via nucleophilic substitution, often using sodium methoxide or potassium tert-butoxide in aprotic solvents like DMSO .

- Alkylation : Bromination at the ethyl position using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine (Br₂) with FeBr₃ catalysis .

- Purification via column chromatography or distillation to isolate the product.

Q. How is this compound characterized structurally in academic research?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and bromine placement .

- X-ray Crystallography : Using programs like SHELXL for small-molecule refinement to resolve stereochemistry and bond angles .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the common reactivity pathways for this compound?

The bromine and ether groups drive its reactivity:

- Substitution : Bromine can be replaced by nucleophiles (e.g., amines, thiols) in polar aprotic solvents .

- Oxidation : The ethyl group may oxidize to ketones or carboxylic acids using KMnO₄ or CrO₃ .

- Reduction : LiAlH₄ or catalytic hydrogenation removes bromine or reduces double bonds .

Advanced Research Questions

Q. How do competing reaction pathways influence substitution outcomes in this compound?

Competing SN1/SN2 mechanisms or radical pathways (e.g., with NBS) can lead to divergent products. For example:

- Polar solvents favor SN2 displacement of bromine, while radical initiators promote allylic or benzylic bromination .

- Steric hindrance from the methoxypropan-2-yl group may slow nucleophilic attack at the ethyl position, requiring elevated temperatures .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include:

- Disorder in the methoxypropan-2-yl group : Solved by refining occupancy ratios or using low-temperature data collection .

- Twinned crystals : SHELXL’s twin refinement tools are employed to model overlapping lattices .

- High-resolution data (e.g., synchrotron sources) improves electron density maps for accurate atomic positioning .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Cross-validation : Compare NMR shifts with analogous compounds (e.g., para-substituted bromoethers) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to verify experimental data .

- Isotopic labeling : Use deuterated solvents to eliminate coupling artifacts in NMR .

Q. What solvent systems optimize reaction yields for functional group transformations?

- Polar aprotic solvents (DMSO, DMF) : Enhance nucleophilicity in substitution reactions .

- Ether solvents (THF, dioxane) : Stabilize intermediates in Grignard or organometallic reactions .

- Acidic aqueous conditions : Facilitate oxidation of the ethyl group to carboxylic acids .

Q. How do electronic effects of substituents impact regioselectivity in electrophilic attacks?

- The bromine atom acts as a strong electron-withdrawing group, directing electrophiles to meta/para positions relative to itself .

- The methoxypropan-2-yl group donates electrons via resonance, activating ortho/para positions on the benzene ring .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

- Chiral catalysts : Use of (R)-BINOL or Jacobsen’s salen complexes in asymmetric alkylation .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during ester hydrolysis .

Q. How do oxidative degradation products of this compound inform stability studies?

- LC-MS analysis : Identifies degradation products like benzoquinones or brominated aldehydes under accelerated oxidative conditions .

- Radical trapping agents (e.g., BHT) mitigate autoxidation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。